molecular formula C7H9BrN2 B1520132 4-Bromo-6-propylpyrimidine CAS No. 1086382-11-7

4-Bromo-6-propylpyrimidine

Cat. No.: B1520132
CAS No.: 1086382-11-7
M. Wt: 201.06 g/mol
InChI Key: SMIHSBFFEJMPKX-UHFFFAOYSA-N
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Description

4-Bromo-6-propylpyrimidine is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position and a propyl group at the 6th position of the pyrimidine ring. It is a versatile intermediate used in various chemical syntheses and research applications.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of pyrimidine derivatives. Bromination reactions typically involve the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or light.

  • Alkylation: The propyl group can be introduced via alkylation reactions. Common reagents include propyl bromide (C3H7Br) and a strong base like potassium tert-butoxide (KOtBu).

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation and alkylation processes. These methods are optimized for high yield and purity, ensuring the compound meets industry standards.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound into its corresponding N-oxide derivatives.

  • Reduction: Reduction reactions can be used to remove the bromine atom, yielding 4-propylpyrimidine.

  • Substitution: Substitution reactions, such as Suzuki-Miyaura coupling, can introduce various functional groups at the bromine site.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Common reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).

  • Substitution: Suzuki-Miyaura coupling typically uses palladium catalysts and boronic acids.

Major Products Formed:

  • N-oxides: Resulting from oxidation reactions.

  • 4-Propylpyrimidine: Resulting from reduction reactions.

  • Coupling Products: Resulting from substitution reactions, such as biaryl compounds.

Scientific Research Applications

4-Bromo-6-propylpyrimidine is widely used in scientific research due to its versatility:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: The compound is explored for its potential medicinal properties, including its use in drug discovery and development.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Bromo-6-propylpyrimidine is similar to other brominated pyrimidines, such as 5-Bromo-4-ethylpyrimidine and 5-Bromo-4-propylpyrimidine. its unique combination of a bromine atom and a propyl group at specific positions on the pyrimidine ring distinguishes it from these compounds. This unique structure can influence its reactivity and applications, making it a valuable compound in various fields.

Comparison with Similar Compounds

  • 5-Bromo-4-ethylpyrimidine

  • 5-Bromo-4-propylpyrimidine

  • 4-Bromo-6-ethylpyrimidine

Properties

IUPAC Name

4-bromo-6-propylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-2-3-6-4-7(8)10-5-9-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIHSBFFEJMPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801307261
Record name Pyrimidine, 4-bromo-6-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086382-11-7
Record name Pyrimidine, 4-bromo-6-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086382-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-bromo-6-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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